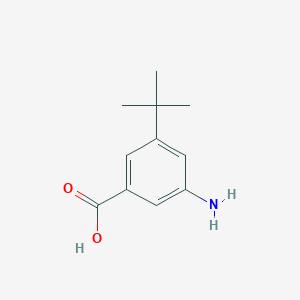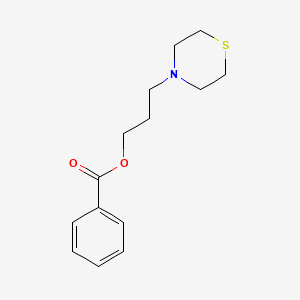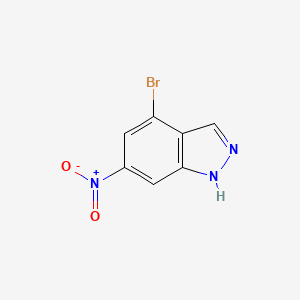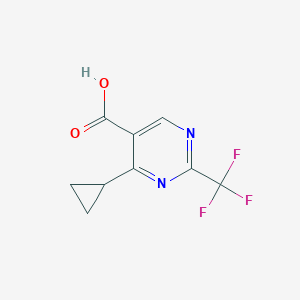
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a trifluoromethyl group, which is known to impart unique physical and chemical properties to molecules, including increased lipophilicity and metabolic stability. The cyclopropyl group is another structural feature that can influence the biological activity of the compound.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines were synthesized through cyclocondensation reactions involving 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles and 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 . Although the specific synthesis of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution. In the case of the related compound ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, the crystal structure was determined, which can provide insights into the potential geometry and conformation of the 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid molecule .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclization, substitution, and coupling reactions. The synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids from 6-aminopyrimidines and arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation is an example of such reactions . Additionally, the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles can generate a library of fused pyridine-4-carboxylic acids, which may be relevant to the synthesis of pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups. The presence of a trifluoromethyl group can increase the compound's lipophilicity and resistance to metabolic degradation . The cyclopropyl group can also affect the molecule's reactivity and biological activity. For example, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a related compound, exhibited inhibitory activity against mammalian topoisomerase II, suggesting that the cyclopropyl group can play a significant role in the biological activity of these molecules .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Trifluoromethylated Analogues : The compound has been utilized in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid and their esters. These analogues were synthesized through a Michael-like 1,4-conjugate hydrocyanation process, which is significant in medicinal chemistry and drug design (Sukach et al., 2015).
- Crystallographic Insights : The compound's cyclopropyl derivative, 7-cyclopropyl-2'-deoxytubercidin, has been analyzed crystallographically, revealing its structural configuration and hydrogen bonding patterns. Such structural analyses are crucial for understanding molecular interactions and designing drugs (Haozhe Yang et al., 2014).
Chemical Reactions and Catalysis
- Catalyzed Reactions : The compound is involved in catalyzed reactions for synthesizing substituted chromeno[2,3-d]pyrimidinone derivatives. This process is noted for its high yields, cleaner reaction profile, and shorter reaction times, showcasing the compound's role in facilitating efficient chemical reactions (Ghashang et al., 2013).
- Suzuki Reactions : It has been employed in Suzuki reactions, particularly for synthesizing trans-2-(trifluoromethyl)cyclopropanes. The product's purity and yields under this methodology underline the compound's utility in creating specific molecular structures (Duncton & Singh, 2013).
Molecular Construction and Modification
- Construction of Pyrimidine Bases : The compound has been used in postsynthetic modification of oligonucleotides, showcasing its role in molecular biology and genetic engineering. This process involves the conversion of trifluoromethyl groups into various carboxylic acid equivalents, which is significant for nucleotide modification and drug development (Ito et al., 2019).
- Library of Fused Pyridine-4-Carboxylic Acids : The compound contributes to the creation of a library of fused pyridine-4-carboxylic acids, which is essential for generating diverse molecular structures for potential applications in pharmacology and material sciences (Volochnyuk et al., 2010).
Safety and Hazards
This compound has been classified as Acute Tox. 4 Oral - Skin Sens. 1 . The hazard statements associated with it are H302 - H317, which indicate that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement P280 advises wearing protective gloves and clothing, and eye protection .
Propiedades
IUPAC Name |
4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)8-13-3-5(7(15)16)6(14-8)4-1-2-4/h3-4H,1-2H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNFMDGMALERE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628475 |
Source


|
| Record name | 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914201-19-7 |
Source


|
| Record name | 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








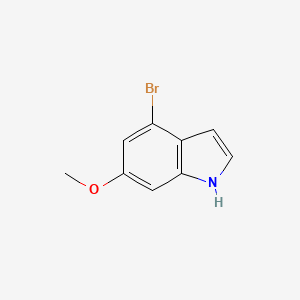

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)
